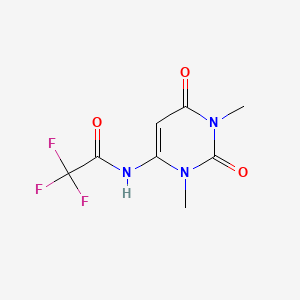![molecular formula C12H20O3 B12808169 Butyl 1-oxaspiro[2.5]octane-2-carboxylate CAS No. 65017-36-9](/img/structure/B12808169.png)
Butyl 1-oxaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1-oxaspiro[2.5]octane-2-carboxylate is an organic compound belonging to the class of oxaspiro compounds. These compounds are characterized by a spiro-connected oxirane ring and a carboxylate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of cyclohexanone with butyl chloroacetate in the presence of a base such as potassium tert-butoxide. The reaction is conducted under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at low temperatures (10-15°C) to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistency and high yield. The product is purified through distillation and crystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters
Aplicaciones Científicas De Investigación
Butyl 1-oxaspiro[2.5]octane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of Butyl 1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spiro-connected oxirane ring is particularly reactive, allowing the compound to participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- tert-Butyl 1-oxaspiro[2.5]octane-6-carboxylate
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Comparison: Butyl 1-oxaspiro[2.5]octane-2-carboxylate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its ethyl and tert-butyl counterparts. The butyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
65017-36-9 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
butyl 1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-2-3-9-14-11(13)10-12(15-10)7-5-4-6-8-12/h10H,2-9H2,1H3 |
Clave InChI |
UVORFDPOKRDUBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1C2(O1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


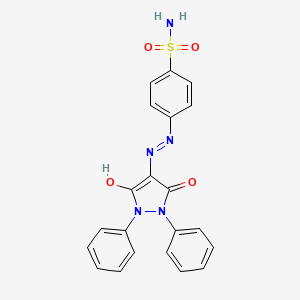

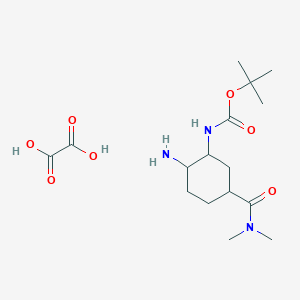
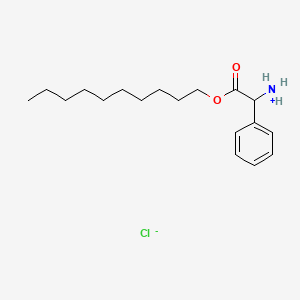
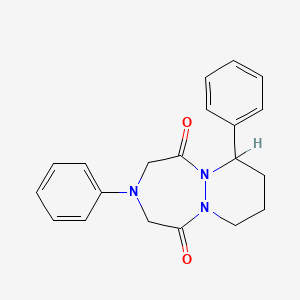
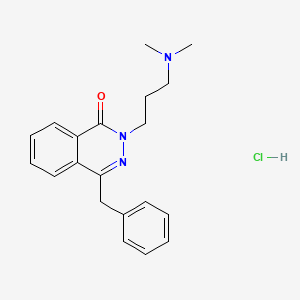
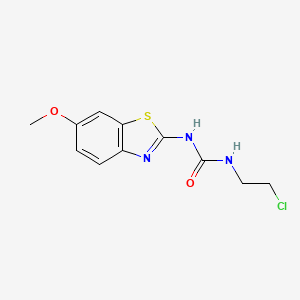

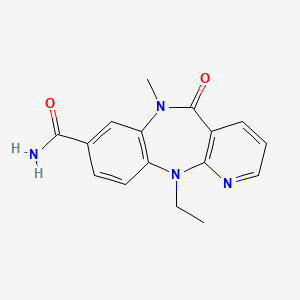

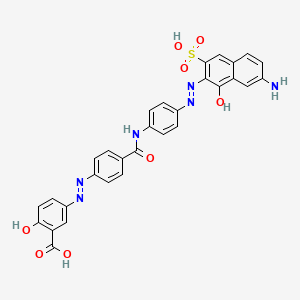
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)
